Ferilin
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Overview
Description
Ferilin is a member of coumarins. It has a role as a metabolite.
Scientific Research Applications
Ferilin Chemical Analysis and Composition
A study detailed the isolation and analysis of this compound, a terpenoid coumarin, from Ferula iliensis. The chemical composition and properties of this compound were investigated using spectral data interpretation, highlighting its potential for further research in various scientific fields (Veselovskaya & Sklyar, 1984).
Pharmacological Studies Involving this compound
In the context of pharmaceutical research, a study focused on developing an HPLC method for the quantification of metformin and ferulic acid in pharmaceutical formulations. Although this research primarily targeted ferulic acid, it indirectly relates to the broader category of coumarins like this compound, suggesting potential applications in drug development and quality control (Júnior et al., 2022).
This compound in Environmental Studies
An assessment of large-scale flow experiments in freshwater ecosystems doesn't directly mention this compound but is relevant to environmental science, where compounds like this compound could play a role in ecosystem studies or be a focus of environmental impact assessments (Olden et al., 2014).
This compound's Role in Materials Science
A study on beam materials and embedding in numerical simulations, while not directly related to this compound, indicates the broader applicability of scientific research methods in materials science, where compounds like this compound might be analyzed for their physical properties or applications (Kraváriková, 2018).
Biomedical Applications
Research into cerebrovascular reactivity and enzyme activity in cerebrospinal fluid, although not directly referencing this compound, showcases the kind of detailed biomedical research where this compound could potentially be studied for its biological effects or therapeutic potential (Whalley & Wahl, 1988).
Properties
Molecular Formula |
C24H30O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-[[(1S,4aR,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h6-8,10,13,18,20-21,25H,1,5,9,11-12,14H2,2-4H3/t18-,20-,21+,24+/m0/s1 |
InChI Key |
FCWYNTDTQPCVPG-IKQBDLNTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CCC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)C)O |
Canonical SMILES |
CC1(C2CCC(=C)C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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